molecular formula C19H14F3P B8730935 Diphenyl[2-(trifluoromethyl)phenyl]phosphane CAS No. 25688-44-2

Diphenyl[2-(trifluoromethyl)phenyl]phosphane

Cat. No. B8730935
Key on ui cas rn: 25688-44-2
M. Wt: 330.3 g/mol
InChI Key: XXWQYFVSWQFZGS-UHFFFAOYSA-N
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Patent
US04612390

Procedure details

The autoclave was charged with 0.3 gms of palladium chloride, 5 gms o-trifluoromethylphenyldiphenylphosphine, 10 mls of methanol and 50 ml of p-dioxane. After flushing with nitrogen, the autoclave was pressurized with carbon monoxide to 800 psig and heated to 120 degrees C. with stirring. 10 gms of liquid propylene was added and the reaction continued at 120° C. and 100 psig for 3 hours. The autoclave was then cooled and the reaction fluid analyzed by gas chromatography. A methyl isobutyrate:methyl n-butyrate ratio of 7.1:1 was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]1[CH:8]=CC=C[C:4]=1P([C:16]1[CH:21]=CC=CC=1)C1C=CC=CC=1.C[OH:25].[O:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1>[Pd](Cl)Cl>[C:4]([O:26][CH3:27])(=[O:25])[CH:3]([CH3:8])[CH3:2].[C:30]([O:29][CH3:28])(=[O:25])[CH2:31][CH2:21][CH3:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
palladium chloride
Quantity
0.3 g
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing with nitrogen
ADDITION
Type
ADDITION
Details
10 gms of liquid propylene was added
CUSTOM
Type
CUSTOM
Details
continued at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then cooled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)C)(=O)OC
Name
Type
product
Smiles
C(CCC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04612390

Procedure details

The autoclave was charged with 0.3 gms of palladium chloride, 5 gms o-trifluoromethylphenyldiphenylphosphine, 10 mls of methanol and 50 ml of p-dioxane. After flushing with nitrogen, the autoclave was pressurized with carbon monoxide to 800 psig and heated to 120 degrees C. with stirring. 10 gms of liquid propylene was added and the reaction continued at 120° C. and 100 psig for 3 hours. The autoclave was then cooled and the reaction fluid analyzed by gas chromatography. A methyl isobutyrate:methyl n-butyrate ratio of 7.1:1 was obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]1[CH:8]=CC=C[C:4]=1P([C:16]1[CH:21]=CC=CC=1)C1C=CC=CC=1.C[OH:25].[O:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1>[Pd](Cl)Cl>[C:4]([O:26][CH3:27])(=[O:25])[CH:3]([CH3:8])[CH3:2].[C:30]([O:29][CH3:28])(=[O:25])[CH2:31][CH2:21][CH3:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Name
palladium chloride
Quantity
0.3 g
Type
catalyst
Smiles
[Pd](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After flushing with nitrogen
ADDITION
Type
ADDITION
Details
10 gms of liquid propylene was added
CUSTOM
Type
CUSTOM
Details
continued at 120° C.
TEMPERATURE
Type
TEMPERATURE
Details
The autoclave was then cooled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C(C)C)(=O)OC
Name
Type
product
Smiles
C(CCC)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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